4-Chloro-6-(hydroxymethyl)picolinonitrile
CAS No.:
Cat. No.: VC16000002
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClN2O |
|---|---|
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 4-chloro-6-(hydroxymethyl)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C7H5ClN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,11H,4H2 |
| Standard InChI Key | HKJKLODVUYDKLW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1CO)C#N)Cl |
Introduction
4-Chloro-6-(hydroxymethyl)picolinonitrile is an organic compound with the molecular formula C₇H₅ClN₂O. It features a chlorinated pyridine ring, a hydroxymethyl group at the sixth position, and a nitrile group, making it a derivative of picolinonitrile . This compound's unique structure, which includes both chloro and hydroxymethyl functional groups, influences its reactivity and potential applications in synthetic organic chemistry.
Synthesis and Production
The synthesis of 4-Chloro-6-(hydroxymethyl)picolinonitrile typically involves multiple steps, allowing for efficient production in both laboratory and industrial settings. While specific synthesis methods are not detailed in the available literature, the compound's versatility in undergoing various chemical reactions makes it valuable for synthetic organic chemistry applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-Chloro-6-(hydroxymethyl)picolinonitrile, each exhibiting unique properties based on their functional groups:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-(Hydroxymethyl)picolinonitrile | Hydroxymethyl group at position six, lacks chloro substitution | Different reactivity due to absence of chloro group |
| 4-Chloro-2-formylpyridine | Formyl group at position two | Different positioning affects reactivity |
| 4-Chloro-6-methylpicolinonitrile | Methyl group instead of hydroxymethyl | Alters chemical behavior and applications |
| 6-Formylpicolinonitrile | Formyl group at position six | Different functional groups lead to varied applications |
These comparisons highlight how slight modifications in structure can significantly alter the chemical behavior and potential applications of these compounds.
Safety and Handling
4-Chloro-6-(hydroxymethyl)picolinonitrile is classified as a hazardous substance with specific safety precautions required for handling. It is stored in sealed containers at 2-8°C and is classified under UN# 2811 with a packing group of III. Hazard statements include toxicity (H301, H311, H331), and appropriate protective measures are recommended (P261-P264, P270-P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume